molecular formula C9H7NO4 B1280218 Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate CAS No. 72752-80-8

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Cat. No. B1280218
CAS RN: 72752-80-8
M. Wt: 193.16 g/mol
InChI Key: FUJBKRLYHYJMNF-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring consisting of three carbon atoms and one nitrogen and one oxygen atom. The specific structure of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate suggests it is a derivative with a carboxylate group at the sixth position and a methyl group esterifying the carboxylate.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been explored in various studies. For instance, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate and corresponding acid chlorides or ortho acetals with pyridinium p-toluenesulfonate as a catalyst . This method, however, noted decomposition due to hydration at the 2-position for some compounds during purification. Another study reported the transformation of methyl 2-benzoylamino-2-oxobutanoate into different heterocyclic compounds, indicating the versatility of reactions involving benzoxazole derivatives .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex and is often confirmed using X-ray crystallography. For example, the structure of certain thiazole derivatives obtained from benzoxazole precursors was confirmed by X-ray analysis . This suggests that similar analytical techniques could be employed to elucidate the structure of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. The reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines resulted in the formation of substituted thiazoles . Additionally, the interaction of these thiazoles with diazomethane led to O-methyl derivatives, indicating that benzoxazole compounds can participate in methylation reactions . Another study showed that methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates could react with 1,3-diphenylguanidine to yield triazaspiro derivatives, demonstrating the reactivity of similar methyl carboxylate groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be inferred from mass spectrometric analysis and theoretical calculations. For instance, mass spectrometry allowed the differentiation of isomeric ion structures of benzoxazole isomers, and theoretical calculations helped determine chemico-physical properties of different ions . These methods can provide insights into the stability, reactivity, and decomposition pathways of benzoxazole compounds, including methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

Scientific Research Applications

Synthesis of Complex Compounds

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate serves as a precursor in the synthesis of various complex compounds. For instance, it's involved in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines. These compounds exhibit potential for various applications due to their unique chemical structures (Melo et al., 2004).

Construction of Pseudopeptide Foldamers

This chemical is used in designing pseudopeptide foldamers, which are novel structures with potential applications in various fields. The foldamers, constructed using conformationally restricted building blocks like 2-oxo-1,3-oxazolidine-4-carboxylic acid, have shown promise in their three-dimensional structure and potential for diverse applications (Tomasini et al., 2003).

Application in Pyrimidine Synthesis

Alkylation studies of methyl 3-hydroxyindole-2-carboxylate, which is structurally related to methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, reveal its utility in the synthesis of pyrimidine, a compound of medicinal interest (Bourlot & Mérour, 1995).

Synthesis of Antimicrobial Agents

This compound is integral in synthesizing novel benzoxazole-based antimicrobial agents. The chemical structures synthesized from it, and their derivatives have been shown to possess significant antimicrobial properties against various bacteria (Vodela et al., 2013).

Development of Dyes and Pigments

The compound is used in the synthesis of various dyes and pigments, specifically benzoxazole crown ether cyanine dyes. These dyes have potential applications in the coloring of materials and in scientific research as markers or indicators (Xiu, 1992).

Future Directions

The future directions of “Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate” could involve its use in the synthesis of new pharmaceutical compounds. As an intermediate in the synthesis of Nintedanib , it may have potential applications in the development of new treatments for various diseases.

properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJBKRLYHYJMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502718
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

CAS RN

72752-80-8
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-amino-3-hydroxybenzoate (Intermediate 75, 1.06 g, 6.34 mmol) in THF (13.5 mL) was added carbonyl diimidazole (1.88 g, 11.6 mmol) and the reaction mixture was heated to reflux temperature for 1 day. After that time, the solvent was removed and the residue was partitioned between CH2Cl2 and 1N aqueous HCl solution. The organic phase was washed with 1N aqueous HCl solution (2×) and water, dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to provide the title compound as white solid (870 mg of a 79% purity, 56% yield). The crude was used in the next step without any further purification.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Mahmoud, SO Alshammari - Acta fytotechnica et …, 2022 - acta.fapz.uniag.sk
Helianthemum lippii (L.) Dum. Cours species of Saudi Arabia are a potential source of unique bioactives and chemical compounds due to the extreme environmental conditions under …
Number of citations: 5 acta.fapz.uniag.sk

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